Anonaine

Übersicht

Beschreibung

Anonaine is a bioactive benzylisoquinoline alkaloid found in various plant families, including Magnoliaceae and Annonaceae. This compound has garnered significant attention due to its diverse pharmacological activities, including antitumor, vasorelaxation, antioxidative, antiparasitic, and antimicrobial effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Anonaine kann durch verschiedene Methoden synthetisiert werden, einschließlich der Extraktion aus natürlichen Quellen. Die Verbindung wird typischerweise durch trockenes Rösten der Rinde von Annona reticulata gewonnen und mit Methanol extrahiert. Das Methanol wird dann entfernt, und der resultierende Sirup wird mit Salzsäure behandelt. Die unlöslichen Salze werden abfiltriert, und das Filtrat wird mit Ammoniumhydroxid basisch gemacht und mit Diethylether extrahiert. Die organische Schicht wird zurückgehalten, und der Phenolgehalt wird durch Schütteln mit 5%iger Natriumhydroxid entfernt. Das Chlorwasserstoffsäure-Salz wird durch Mischen mit Salzsäure erhalten und aus Diethylether umkristallisiert .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen, gefolgt von Reinigungsprozessen, die den Labormethoden ähneln. Der this compound-Gehalt in Annona reticulata beträgt etwa 0,12 % bezogen auf das Gewicht der eingesetzten getrockneten Rinde .

Analyse Chemischer Reaktionen

Structural Characteristics and Functional Groups

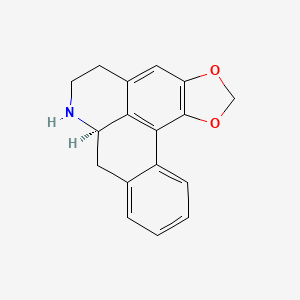

Anonaine’s core structure consists of a dibenzo[de,g]quinoline system with:

-

One secondary amine group (confirmed by Zerewitinoff estimation ).

-

A dioxymethylene group (O-CH₂-O) accounting for two oxygen atoms .

-

No hydroxyl, methoxy, or carbonyl groups (validated by acetylation and spectroscopic analyses ).

Hofmann Degradation

Hofmann degradation was pivotal in confirming the aporphine skeleton:

-

Methylation : Treatment with methyl iodide converted the secondary amine to a quaternary ammonium salt.

-

Elimination : Heating with methanolic KOH produced a methine base (C₁₈H₁₇NO₂) and trimethylamine, confirming a single nitrogen-containing ring .

-

Final Product : Further degradation yielded a non-nitrogenous hydrocarbon (C₁₇H₁₄O₂), identified as a substituted vinylphenanthrene derivative .

Implication : This reaction eliminated alternative structural hypotheses (e.g., berberine or papaverine-type alkaloids) and confirmed the aporphine framework .

Reaction with Chloroethylcarbonate

This compound’s reactivity with chloroethylcarbonate provided evidence for its isoquinoline backbone:

-

Conditions : Reflux with chloroethylcarbonate and KOH in chloroform.

-

Product : A neutral, optically active crystalline compound (C₁₉H₁₇NO₄) lacking chlorine .

-

Significance : Formation of a neutral product ruled out oxyacanthine-type structures and supported the isoquinoline hypothesis .

Acetylation and Zerewitinoff Analysis

-

Acetylation : Treatment with acetic anhydride at 100°C yielded a neutral acetylated derivative (C₁₉H₁₇NO₄). Absence of additional acetyl groups confirmed no free hydroxyl groups .

-

Zerewitinoff Test : Detected only one active hydrogen atom (from the secondary amine), excluding phenolic or alcoholic functionalities .

Oxidation and Decarboxylation

The vinylphenanthrene derivative from Hofmann degradation underwent:

-

Oxidation : Converted to a carboxylic acid (C₁₇H₁₄O₄) via oxidative cleavage.

-

Decarboxylation : Heating the acid removed CO₂, yielding a hydrocarbon (C₁₆H₁₄O₂) .

| Reaction Type | Reagents/Conditions | Product | Key Outcome |

|---|---|---|---|

| Hofmann Degradation | CH₃I, KOH/MeOH | Methine base + Trimethylamine | Confirmed single nitrogen-containing ring |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic acid | Identified aromatic hydrocarbon backbone |

| Decarboxylation | Heat | Hydrocarbon (C₁₆H₁₄O₂) | Validated unsaturated structure |

Colorimetric Reactions

This compound produces characteristic color changes with:

These reactions are consistent with its aromatic and conjugated electron systems .

Synthetic Derivatives and Bioactivity

While not direct chemical reactions, synthetic modifications of this compound have been explored:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Anonaine exhibits significant anticancer properties through various mechanisms:

- DNA Damage and Cell Cycle Arrest : Studies indicate that this compound can induce DNA damage and cause cell cycle arrest in cancer cells. For instance, it has been shown to decrease cell viability in HeLa (cervical cancer) and HepG2 (liver cancer) cells in a dose-dependent manner, with IC50 values of 33.5 μg/mL for HepG2 cells . The compound activates apoptotic pathways, evidenced by increased levels of reactive oxygen species (ROS), glutathione depletion, and activation of caspases 3, 7, 8, and 9 .

- Mechanisms of Action : this compound's cytotoxic effects are associated with the upregulation of pro-apoptotic proteins such as p53 and Bax. In vitro studies have demonstrated its ability to inhibit proliferation and migration in lung cancer cells (H1299) while causing DNA damage and cell cycle arrest .

Neuroprotective Effects

This compound has shown potential in neuroprotection:

- Dopamine Biosynthesis Inhibition : Research indicates that this compound inhibits dopamine biosynthesis by reducing the activity of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) without exacerbating L-DOPA-induced cytotoxicity in PC12 cells . This suggests a possible application in managing conditions like Parkinson's disease.

- Antidepressant Activity : The compound exhibits antidepressant-like effects by acting as a 5-HT1A receptor agonist, potentially aiding in the treatment of depression .

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties:

- Bacterial Inhibition : It has shown strong inhibitory effects against various bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus as well as antifungal activity against Trichophyton rubrum and Microsporum gypseum .

Antiparasitic Activity

The compound also exhibits antiparasitic effects:

- Activity Against Malaria : this compound has been tested against Plasmodium falciparum, showing effective inhibition with IC50 values ranging from 19.6 to 25.9 μM for both chloroquine-sensitive and resistant strains . Its low cytotoxicity towards mammalian cell lines enhances its potential as a therapeutic agent.

Summary of Findings

The following table summarizes the key applications of this compound along with their respective mechanisms:

| Application | Mechanism of Action | IC50 Value |

|---|---|---|

| Anticancer | Induces DNA damage, apoptosis via ROS, upregulates p53 and Bax | HeLa: Not specified; HepG2: 33.5 μg/mL |

| Neuroprotective | Inhibits TH and AADC activity; potential antidepressant effects | Not specified |

| Antimicrobial | Inhibits growth of bacteria and fungi | Not specified |

| Antiparasitic | Inhibits Plasmodium falciparum growth | 19.6 - 25.9 μM |

Wirkmechanismus

Anonaine exerts its effects through multiple mechanisms:

Antidepressant Activity: Inhibits dopamine uptake and acts as a 5-HT1A agonist, leading to potential antidepressant effects.

Vasorelaxant Activity: Relaxes blood vessels by modulating calcium ion channels and nitric oxide pathways.

Vergleich Mit ähnlichen Verbindungen

Anonaine wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Xylopin: Ein Noraporphin-Alkaloid mit signifikanter Antikrebsaktivität gegen verschiedene Zelllinien.

Coclaurin: Ein Benzyltetrahydroisochinolin-Alkaloid mit antimikrobiellen Eigenschaften.

Einzigartigkeit von this compound: Seine Fähigkeit, Apoptose in Krebszellen über mehrere Signalwege zu induzieren, und seine Dopamin-Aufnahme-hemmenden Eigenschaften machen es zu einer einzigartigen Verbindung mit großem therapeutischem Potenzial .

Biologische Aktivität

Anonaine, a natural alkaloid predominantly found in various species of the Annonaceae family, including Annona crassiflora, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound is classified as an aporphine alkaloid. Its molecular structure contributes to its pharmacological effects, exhibiting interactions with various biological targets. The compound has been isolated from several plants, notably from the Annona species, and has shown promising biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. Research indicates that it exerts cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- H1299 (lung cancer)

In these studies, this compound demonstrated a dose-dependent reduction in cell viability. Mechanistically, it induces DNA damage and apoptosis through the following pathways:

- Increased intracellular nitric oxide

- Reactive oxygen species (ROS) generation

- Glutathione (GSH) depletion

- Mitochondrial membrane potential disruption

- Caspase activation (caspases 3, 7, 8, and 9)

- Up-regulation of p53 and Bax proteins .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties , demonstrating effectiveness against various bacterial strains and fungi. Studies have shown that it disrupts bacterial membranes, leading to cell lysis. The compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented .

3. Antioxidative Effects

The antioxidative capacity of this compound is another area of interest. It has been studied for its ability to inhibit lipid peroxidation and mitigate oxidative stress in biological systems. However, some research suggests that at certain concentrations, this compound may also generate hydroxyl radicals, indicating a complex role in oxidative processes .

4. Vasorelaxation Activity

This compound has demonstrated vasorelaxation effects through calcium channel blocking and α1-adrenoceptor antagonism in rat thoracic aorta models. This property suggests potential applications in cardiovascular health, particularly for managing hypertension .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile indicates good absorption characteristics with moderate permeability across biological membranes. However, it exhibits low permeability across the blood-brain barrier (BBB), which may limit its central nervous system effects . Toxicity assessments have suggested moderate side effects in mammalian systems, with particular caution advised regarding mutagenic potential .

Case Studies and Research Findings

A study assessing this compound's interaction with glutathione S-transferase (GST) enzymes revealed its inhibitory effects on Rhipicephalus microplus GST, enhancing the efficacy of cypermethrin against tick larvae . This research underscores the compound's potential utility in agricultural pest management.

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in HeLa, HepG2 | DNA damage, apoptosis |

| Antimicrobial | Effective against bacteria/fungi | Membrane destabilization |

| Antioxidative | Inhibition of lipid peroxidation | Reduces oxidative stress |

| Vasorelaxation | Blood vessel relaxation | Ca²⁺ channel blocking |

Eigenschaften

IUPAC Name |

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUKBKUWSHDFM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171865 | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862-41-5 | |

| Record name | Anonaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anonaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anonaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Anonaine has been shown to induce DNA damage in human lung carcinoma H1299 cells, inhibiting their growth and migration. [] This suggests that (-)-Anonaine's anticancer effect might be related to its ability to disrupt DNA integrity and cellular processes essential for cancer cell survival and proliferation.

A: (-)-Anonaine inhibits dopamine biosynthesis in PC12 cells primarily by reducing tyrosine hydroxylase (TH) activity. [] It also decreases intracellular cyclic AMP levels, but not intracellular Ca2+ concentrations.

A: While (-)-Anonaine reduces L-DOPA-induced increases in dopamine content, it does not enhance L-DOPA-induced cell death in PC12 cells. []

A: (-)-Anonaine has the molecular formula C17H15NO2 and a molecular weight of 265.3 g/mol. [, ]

A: The structure of (-)-Anonaine has been elucidated using various spectroscopic methods including UV, IR, MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (COSY, HMQC, HMBC). [, ]

ANone: Limited information is available regarding the material compatibility and stability of (-)-Anonaine under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-Anonaine. It is primarily investigated for its biological activities.

A: Yes, in silico studies using molecular docking have been performed to investigate the interaction of (-)-Anonaine with dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. [] The results suggest a potential for anti-tuberculosis activity. Other studies have also investigated the potential phytoestrogenic activity of (-)-Anonaine through molecular docking, pharmacokinetic analysis, and druglikeness assessments. []

ANone: The research provided does not delve into the stability and formulation of (-)-Anonaine. Further research is needed to determine its stability under various conditions and develop suitable formulation strategies.

A: Various in vitro models have been employed to investigate the effects of (-)-Anonaine. This includes human lung cancer H1299 cells to assess its anticancer activity, [] PC12 cells to study its impact on dopamine biosynthesis, [] and rat striatal synaptosomes to evaluate its dopamine uptake inhibition properties. [] Other studies used (-)-Anonaine to investigate its antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. []

A: Yes, a study utilizing a neuropathic pain model in rats demonstrated the antiepileptic and neuroprotective potential of (-)-Anonaine. This research showed its interaction with GABA receptors and its potential to reverse the decrease in GABA receptor binding in the cortex region of epileptic rats. []

ANone: Currently, there is no information available regarding resistance or cross-resistance mechanisms associated with (-)-Anonaine.

ANone: While the provided research focuses primarily on the biological activity of (-)-Anonaine, it's crucial to acknowledge that comprehensive toxicity studies are essential to establish its safety profile.

ANone: The research papers primarily focus on the isolation, identification, and preliminary biological evaluation of (-)-Anonaine. Therefore, they do not provide detailed information regarding points 13-26. Further research is necessary to address these aspects.

A: The initial isolation and structural characterization of (-)-Anonaine date back to the early 20th century. A significant milestone was the elucidation of its biosynthesis from coclaurine-type precursors through phenol oxidation. [] Research on (-)-Anonaine continues to evolve, with recent studies focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.

A: The study of (-)-Anonaine requires expertise from various disciplines, including natural product chemistry, pharmacology, molecular biology, and computational chemistry. This collaborative approach is crucial for understanding its complex interactions with biological systems and exploring its therapeutic potential. For example, the use of both traditional extraction methods and modern techniques like UAE highlights the synergy between different scientific approaches in maximizing compound extraction from natural sources. [] Similarly, combining molecular docking studies with in vitro and in vivo models allows for a comprehensive understanding of the compound's activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.